[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate;hydrochloride
Description
Historical Context of Preclinical Discovery and Initial Pharmacological Characterization
Mibefradil (B1662139) emerged in the 1990s as a novel calcium channel antagonist, structurally and pharmacologically distinct from its predecessors. nih.gov Developed under the code Ro 40-5967, its chemical structure is a benzimidazolyl-substituted tetraline derivative. drugbank.comkup.at Preclinical studies revealed its potent vasodilatory properties, with a notable selectivity for the coronary vasculature over peripheral blood vessels and the myocardium. nih.gov This characteristic suggested its potential as an effective treatment for hypertension and angina pectoris. nih.govoup.com
The key distinguishing feature of mibefradil, identified during its initial pharmacological characterization, was its unique mechanism of action. Unlike classical calcium antagonists that primarily block L-type (long-lasting, high-voltage-activated) calcium channels, mibefradil demonstrated a selective blockade of T-type (transient, low-voltage-activated) calcium channels. nih.govacs.org This selectivity for T-type over L-type channels was believed to be responsible for many of its unique properties, including its ability to relax vascular muscle and slow the heart rate without significantly depressing cardiac contractility. nih.govkup.at Furthermore, it did not appear to trigger the neurohormonal reflex mechanisms often associated with other vasodilators. nih.gov
Preclinical experimental models consistently demonstrated its antihypertensive effects, preferential coronary vasodilation, and a lack of negative inotropic actions at therapeutic concentrations. kup.at These findings positioned mibefradil as a potentially significant advancement in the field of calcium channel antagonism, offering a new therapeutic concept. kup.at
Evolution of Research Paradigms and Repurposing Trajectories
Despite its promising preclinical and initial clinical profile for hypertension and angina, mibefradil was withdrawn from the market in 1998 due to significant drug-drug interactions. drugbank.comnih.gov This event, however, did not mark the end of its scientific story. Instead, it triggered a shift in research paradigms, leading to the exploration of its therapeutic potential in other diseases, a strategy known as drug repurposing. nih.govmdpi.com
The new research trajectory for mibefradil focused on oncology, driven by the growing understanding of the role of T-type calcium channels in cancer cell proliferation. nih.govresearchgate.net Researchers identified that these channels, which are often overexpressed in various tumor types, play a crucial role in the cell cycle, particularly at the G1/S checkpoint. firstwordpharma.comnih.gov This discovery opened the door for investigating mibefradil as a potential anti-cancer agent.
Preclinical studies in cancer models, including glioblastoma, demonstrated that mibefradil could arrest tumor cells at a vulnerable point in their metabolic cycle, thereby enhancing the efficacy of conventional chemotherapies and radiation. firstwordpharma.comoncotarget.com This led to the development of a novel treatment strategy termed "Interlaced Therapy™," which involves the sequential administration of mibefradil to sensitize cancer cells to cytotoxic agents like temozolomide. nih.govmdpi.com
This repurposing effort has shown significant promise, with preclinical animal models of glioblastoma multiforme demonstrating a dramatic increase in lifespan when mibefradil was used in combination with other treatments. firstwordpharma.com As a result, mibefradil has been investigated in phase I clinical trials for the treatment of high-grade gliomas, marking a significant evolution from its origins as a cardiovascular drug to a potential targeted therapy for solid tumors. nih.govnih.gov The journey of mibefradil serves as a compelling case study in the creative and strategic repurposing of existing drugs to address unmet medical needs. nih.gov
Detailed Research Findings
| Characteristic | Finding | Source |
|---|---|---|
| Mechanism of Action | Selective blockade of T-type (low-voltage-activated) over L-type (high-voltage-activated) calcium channels. | nih.gov |
| Primary Preclinical Effects | Potent vasodilator with high selectivity for coronary vasculature. Relaxes vascular muscle and slows heart rate without reducing cardiac contractility. | nih.govkup.at |
| Chemical Class | Benzimidazolyl-substituted tetraline derivative. | drugbank.comkup.at |
| Initial Therapeutic Target | Hypertension and angina pectoris. | nih.govoup.com |
| Aspect | Finding | Source |
|---|---|---|
| Rationale for Repurposing | Role of T-type calcium channels (Cav3) in cancer cell proliferation. | nih.govresearchgate.net |
| Oncological Target | Primarily investigated for high-grade gliomas (glioblastoma multiforme). | nih.govmdpi.com |
| Therapeutic Strategy | "Interlaced Therapy™": Sequential administration with conventional anticancer agents to enhance their efficacy. | nih.govmdpi.com |
| Preclinical Cancer Research Findings | Arrests tumor cells at the G1/S checkpoint, increasing vulnerability to chemotherapy and radiation. Demonstrated increased lifespan in animal models of glioblastoma. | firstwordpharma.comnih.govoncotarget.com |
| Clinical Development | Advanced to Phase Ib clinical trials for cancer treatment. | nih.gov |
Structure
3D Structure of Parent
Properties
CAS No. |
116666-63-8 |
|---|---|
Molecular Formula |
C29H39ClFN3O3 |
Molecular Weight |
532.1 g/mol |
IUPAC Name |
[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate;hydrochloride |
InChI |
InChI=1S/C29H38FN3O3.ClH/c1-20(2)28-23-12-11-22(30)18-21(23)13-14-29(28,36-27(34)19-35-4)15-17-33(3)16-7-10-26-31-24-8-5-6-9-25(24)32-26;/h5-6,8-9,11-12,18,20,28H,7,10,13-17,19H2,1-4H3,(H,31,32);1H/t28-,29-;/m0./s1 |
InChI Key |
UKGWRIXCWLUSJF-OCPPCWRMSA-N |
Isomeric SMILES |
CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.Cl |
Canonical SMILES |
CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.Cl |
Appearance |
Assay:≥95%A crystalline solid |
Other CAS No. |
116666-63-8 |
Related CAS |
116644-53-2 (Parent) |
Synonyms |
[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate; dihydrochloride |
Origin of Product |
United States |
Molecular and Cellular Pharmacodynamics
Voltage-Gated Calcium Channel Modulation
Mibefradil's primary mechanism of action involves the blockade of voltage-gated calcium channels, including both low-voltage-activated (T-type) and high-voltage-activated (L-type) channels. nih.govnih.gov Initially recognized for its preferential blockade of T-type channels, further research has revealed a more intricate interaction with various channel subtypes, which is highly dependent on the physiological and experimental conditions. nih.govnih.gov
Mibefradil (B1662139) demonstrates a notable inhibitory effect on all subtypes of T-type calcium channels (Ca_v3.1, Ca_v3.2, and Ca_v3.3). biomolther.org This inhibition is a key feature of its pharmacological profile, distinguishing it from other classes of calcium channel blockers like dihydropyridines, benzothiazepines, and phenylalkylamines, which are more selective for L-type channels. nih.gov
The potency of mibefradil's blockade of T-type calcium channels is concentration-dependent, with reported IC₅₀ values (the concentration causing 50% inhibition) typically in the low micromolar to nanomolar range. nih.govresearchgate.net Studies have shown that its affinity is influenced by the specific T-type channel isoform and the experimental conditions, such as the type of charge carrier used. nih.gov For instance, the IC₅₀ for Ca_v3.1 (α1G) and Ca_v3.2 (α1H) channels is significantly lower when calcium (Ca²⁺) is the charge carrier compared to barium (Ba²⁺), indicating a higher potency under more physiological conditions. nih.gov
Mibefradil was initially reported to have a 10- to 15-fold preference for T-type channels over L-type channels. nih.gov However, its selectivity is highly dependent on the membrane potential. nih.gov In rat atrial cells held at negative potentials (-100 mV to -80 mV), mibefradil blocked T-type currents (I_CaT) with an IC₅₀ of 0.1 µM, a concentration that had no effect on L-type currents (I_CaL) in ventricular cells (IC₅₀: ~3 µM). nih.gov This suggests significant selectivity for T-type channels at resting membrane potentials. Other reported IC₅₀ values are approximately 2.7 µM for T-type channels versus 18.6 µM for L-type channels. tocris.com
| Channel Type | Subtype | Cell Type / Expression System | Charge Carrier | Holding Potential | IC₅₀ Value | Reference |
|---|---|---|---|---|---|---|
| T-type | Ca_v3.2 (α1H) | Cloned | 2 mM Ca²⁺ | - | 140 nM | nih.gov |
| T-type | Ca_v3.1 (α1G) | Cloned | 2 mM Ca²⁺ | - | 270 nM | nih.gov |
| T-type | Native (I_CaT) | Rat Atrial Cells | Ca²⁺ | -100 to -80 mV | 0.1 µM | nih.gov |
| T-type | Native | Bovine Adrenal Zona Fasciculata | - | -80 mV | 1.0 µM | nih.gov |
| T-type | Native | Bovine Adrenal Zona Fasciculata | - | -60 mV | 0.17 µM | nih.gov |
| T-type | Ca_v3.1, Ca_v3.2, Ca_v3.3 | - | - | - | ~1 µM | biomolther.org |
| T-type | Generic | - | - | - | 2.7 µM | tocris.com |
| L-type | Ca_v1.2 (α1C) | Cloned | 10 mM Ba²⁺ | - | ~13 µM | nih.gov |
| L-type | Native (I_CaL) | Rat Ventricular Cells | Ca²⁺ | -100 to -80 mV | ~3 µM | nih.gov |
| L-type | Native (I_CaL) | Rat Ventricular Cells | Ca²⁺ | -50 mV | ~0.1 µM | nih.gov |
| L-type | Generic | - | - | - | 18.6 µM | tocris.com |
The inhibitory action of mibefradil on T-type calcium channels is both voltage- and use-dependent. nih.govnih.gov Voltage-dependence means its blocking potency increases as the cell membrane becomes more depolarized (less negative). For example, in bovine adrenal cells that express only T-type channels, the IC₅₀ for mibefradil was 1.0 µM when currents were activated from a holding potential of -80 mV, but it decreased to 0.17 µM at a holding potential of -60 mV. nih.gov
Use-dependence, or frequency-dependence, describes how the block becomes more pronounced with repeated channel activation. In the presence of 2 µM mibefradil, an initial voltage step inhibited the T-type current by only 16.2%, but with subsequent depolarizing pulses, the block reached a steady-state inhibition of 51.9%. nih.gov This indicates that the drug binds more effectively to channels that are frequently opening and closing. nih.gov
Mibefradil's voltage- and use-dependent characteristics suggest that it interacts preferentially with specific conformations of the T-type channel, namely the open or inactivated states, rather than the resting state. nih.gov This is supported by several key findings. Mibefradil produces a leftward shift in the voltage-dependent steady-state inactivation curve, causing T-type channels to become inactive at more negative membrane potentials. nih.gov Furthermore, it markedly slows the channel's recovery from inactivation. nih.gov By binding to the inactivated state, mibefradil stabilizes this non-conducting conformation, thereby enhancing the block. nih.govnih.gov Reducing channel availability by half through voltage manipulation was shown to increase the drug's affinity significantly. nih.gov
The efficacy of mibefradil is influenced by the type and concentration of ions passing through the channel pore. nih.gov Research comparing mibefradil's potency in solutions containing either barium (Ba²⁺) or calcium (Ca²⁺) as the charge carrier revealed that the drug is significantly more potent in the presence of Ca²⁺. nih.gov The IC₅₀ for the Ca_v3.2 (α1H) T-type channel isoform shifted from approximately 1 µM in 10 mM Ba²⁺ to 140 nM in 2 mM Ca²⁺. nih.gov This suggests that mibefradil competes with permeant ions for a binding site within the channel, with Ba²⁺ acting as a more effective competitor against the drug's binding than Ca²⁺. nih.gov Consequently, many early studies using high concentrations of barium likely underestimated mibefradil's true potency under physiological calcium concentrations. nih.govresearchgate.net
| Channel Subtype | Charge Carrier | IC₅₀ Value | Reference |
|---|---|---|---|
| Ca_v3.1 (α1G) | 10 mM Ba²⁺ | ~1 µM | nih.gov |
| Ca_v3.1 (α1G) | 2 mM Ca²⁺ | 270 nM | nih.gov |
| Ca_v3.2 (α1H) | 10 mM Ba²⁺ | ~1 µM | nih.gov |
| Ca_v3.2 (α1H) | 2 mM Ca²⁺ | 140 nM | nih.gov |
While mibefradil is often cited for its T-type channel selectivity, it also blocks L-type calcium channels, primarily the Ca_v1.2 subtype prevalent in cardiovascular tissue. nih.govnih.gov This blockade is profoundly voltage-dependent. nih.gov At hyperpolarized (resting) membrane potentials of -80 mV, mibefradil blocks L-type channels with a relatively low potency (IC₅₀ ≈ 3 µM). nih.gov However, when the holding potential is depolarized to -50 mV, which favors the inactivated state of the channel, the potency increases dramatically, with the IC₅₀ dropping to approximately 0.1 µM. nih.gov This makes its potency against inactivated L-type channels comparable to its potency against T-type channels. nih.gov
Crucially, studies using mice with a specific genetic knockout of the Ca_v1.2 channel in smooth muscle have demonstrated that the antihypertensive effects of mibefradil are mediated by its action on L-type Ca_v1.2 channels, not T-type channels. nih.govahajournals.org In these knockout animals, mibefradil had no effect on myogenic tone or blood pressure, indicating that the Ca_v1.2 channel is its essential target for producing vasorelaxation. nih.gov
Potassium Channel Subtypes (e.g., hERG, K+ channels)
Mibefradil has been shown to block the human ether-à-go-go-related gene (hERG) potassium channel, which is crucial for cardiac repolarization. In transfected COS cells, mibefradil blocks hERG channels in a concentration-dependent manner with an EC50 of 1.43 microM. researchgate.net This interaction also results in a shift of the steady-state activation and inactivation parameters to more negative values. researchgate.net
Furthermore, mibefradil inhibits the KvLQT1/IsK potassium channel complex, another key component of the cardiac delayed rectifier potassium current, with an EC50 of 11.8 microM. researchgate.net Studies in rabbit coronary arterial smooth muscle cells have demonstrated that mibefradil reduces the amplitude of voltage-dependent K+ (Kv) currents in a dose-dependent manner, with an apparent Kd value of 1.08 µM. This inhibition is voltage-dependent and use-dependent, suggesting a direct interaction with the channel.
In adrenal zona fasciculata cells, mibefradil potently blocks ATP-activated K+ channels with an IC50 value of 0.50 microM, a concentration lower than that required to inhibit T-type Ca2+ channels in the same cells. nih.gov It also inhibits voltage-gated A-type K+ currents at higher concentrations (IC50 = 4.65 microM). nih.gov
Table 1: Effect of Mibefradil on Potassium Channel Subtypes
| Channel Subtype | Cell Type/System | Key Findings | IC50/EC50/Kd | Reference |
| hERG | Transfected COS cells | Concentration-dependent block | 1.43 µM (EC50) | researchgate.net |
| KvLQT1/IsK | Transfected COS cells | Inhibition of the channel complex | 11.8 µM (EC50) | researchgate.net |
| Voltage-dependent K+ (Kv) | Rabbit coronary arterial smooth muscle cells | Dose-dependent reduction in current amplitude | 1.08 µM (Kd) | |
| ATP-activated K+ | Adrenal zona fasciculata cells | Potent inhibition | 0.50 µM (IC50) | nih.gov |
| Voltage-gated A-type K+ | Adrenal zona fasciculata cells | Inhibition at higher concentrations | 4.65 µM (IC50) | nih.gov |
Store-Operated Calcium (Orai) Channels
Mibefradil acts as a potent cell surface blocker of Orai store-operated calcium channels. nih.govresearchgate.net In HEK293 T-REx cells overexpressing Orai isoforms, mibefradil inhibited Orai1, Orai2, and Orai3 currents in a dose-dependent manner. nih.govresearchgate.net The inhibitory potency was found to be greatest for Orai3, followed by Orai2 and Orai1. nih.govresearchgate.net The blocking action occurs at the extracellular surface of the channel, as intracellular application of mibefradil did not alter Orai3 channel activity. nih.govresearchgate.net This inhibition of Orai channels by mibefradil is considered a new pharmacological action that could be relevant to its anti-cancer activity by regulating cell growth and death. nih.govresearchgate.net
Table 2: Inhibitory Concentration (IC50) of Mibefradil on Orai Channel Isoforms
| Orai Isoform | IC50 Value (µM) | Reference |
| Orai1 | 52.6 | nih.govresearchgate.net |
| Orai2 | 14.1 | nih.govresearchgate.net |
| Orai3 | 3.8 | nih.govresearchgate.net |
Voltage-Gated Kv10.1 Channels
Mibefradil modulates the gating of the tumor-related voltage-gated Kv10.1 channel. clinician.comnih.gov Research indicates that mibefradil induces an apparent inactivation of the channel from both open and early closed states. nih.gov It also accelerates the kinetics of current activation. nih.govnih.gov These observations suggest that mibefradil binds to the voltage sensor domain of Kv10.1 channels, thereby modifying their gating properties. nih.govdrugbank.comtocris.com
Intracellular Signaling Cascades and Calcium Homeostasis
Mibefradil's influence extends to the intricate network of intracellular signaling, primarily through its effects on calcium homeostasis and the modulation of key protein kinase pathways.
Regulation of Intracellular Calcium Concentrations
At micromolar concentrations, mibefradil can induce a rise in cytosolic calcium concentrations ([Ca2+]cyt). This effect is, in part, attributed to the release of calcium from intracellular stores, such as the endoplasmic reticulum (ER). Studies have shown that mibefradil's ability to elevate [Ca2+]cyt is associated with the activation of phospholipase C (PLC) and subsequent inositol (B14025) 1,4,5-trisphosphate (IP3)-mediated calcium release from the ER. Furthermore, at higher concentrations (>50 μM), mibefradil can inhibit the release of Ca2+ from the ER. nih.govresearchgate.net
The transient application of mibefradil can also trigger store-operated calcium entry (SOCE) mediated by the Orai channels, likely as a consequence of depleting ER calcium stores. In bovine adrenal glomerulosa cells, mibefradil was found to reduce the cytosolic calcium responses to potassium and angiotensin II.
Protein Kinase Signaling Pathway Modulation (e.g., ERK1/2, AKT, GSK3β)
Mibefradil has been demonstrated to modulate critical protein kinase signaling pathways involved in cell proliferation, survival, and metabolism.
ERK1/2: Mibefradil treatment has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) in mouse kidney mesangial cells. This inhibition was observed under various growth-promoting conditions, suggesting an interference with the signaling cascade that leads to ERK1/2 activation.
AKT: Mibefradil has been shown to impact the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. In the context of high-glucose-induced cardiac hypertrophy in H9c2 cells, mibefradil was found to activate the PI3K/Akt/mTOR pathway, leading to the inhibition of excessive autophagy. Conversely, in other cellular contexts, the anti-proliferative properties of mibefradil have been linked to a reduction in AKT phosphorylation. nih.gov
GSK3β: While direct studies on the effect of mibefradil on Glycogen Synthase Kinase 3β (GSK3β) are limited, its modulation of the upstream kinase Akt provides a strong basis for indirect regulation. Akt is a well-established negative regulator of GSK3β, phosphorylating it at Ser9 and thereby inhibiting its activity. Therefore, in cellular environments where mibefradil activates Akt, a subsequent inhibition of GSK3β activity would be the expected downstream consequence. Conversely, where mibefradil leads to decreased Akt phosphorylation, an increase in GSK3β activity could be anticipated.
Endoplasmic Reticulum Calcium Release Dynamics
Mibefradil dihydrochloride, primarily recognized as a blocker of T-type and L-type calcium channels, also exerts significant effects on intracellular calcium dynamics by modulating calcium release from the endoplasmic reticulum (ER). nih.govnih.gov Research indicates that at micromolar concentrations, mibefradil can stimulate an increase in cytosolic Ca2+ ([Ca2+]cyt) independent of its action on voltage-gated channels at the plasma membrane. nih.gov
Studies have demonstrated that mibefradil elicits a concentration-dependent elevation in [Ca2+]cyt, with notable increases occurring at concentrations above 10 μM. nih.gov This effect is strongly associated with the release of Ca2+ from internal ER stores. The depletion of ER-Ca2+ stores or the inhibition of key signaling molecules involved in ER calcium release significantly attenuates mibefradil's capacity to raise cytosolic calcium levels. nih.gov
The mechanism underlying this action involves the activation of the phospholipase C (PLC) signaling pathway. nih.gov Physiologically, the activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov Mibefradil has been shown to increase the total IP3 content within cells. nih.gov This elevated IP3 then binds to its receptors (IP3R) on the ER membrane, triggering the release of stored calcium into the cytoplasm. nih.gov The critical role of this pathway is highlighted by experiments where the pharmacological inhibition of IP3 receptors with agents like Xestospongin C markedly reduces the calcium-elevating effects of mibefradil. nih.gov
The effect of mibefradil on ER calcium release is concentration-dependent. While lower concentrations (<10 μM) have been reported to have no significant impact on ER Ca2+ release, higher concentrations can produce a significant effect. nih.gov For instance, a concentration of 100 μM mibefradil has been shown to significantly inhibit thapsigargin-induced ER Ca2+ release in various cell lines. nih.gov This suggests that at higher concentrations, mibefradil's impact on intracellular calcium dynamics becomes more complex.
Furthermore, the mibefradil-induced depletion of ER calcium stores triggers a secondary influx of extracellular calcium through a process known as store-operated Ca2+ entry (SOCE). nih.gov This influx is mediated by ORAI channels, which are activated in response to the reduction of calcium levels within the ER. nih.gov
Table 1: Effect of Mibefradil Dihydrochloride on Endoplasmic Reticulum Calcium Dynamics
| Concentration | Target/Process | Observed Effect | Cell Types Studied |
| > 10 μM | Cytosolic Ca2+ ([Ca2+]cyt) | Elicits an increase. nih.gov | LS8, ALC, HEK-293 |
| 100 μM | Phospholipase C (PLC) / Inositol Trisphosphate (IP3) | Increases total IP3 content, activating the pathway. nih.gov | Not specified |
| 100 μM | Thapsigargin-induced ER Ca2+ release | Significant inhibition. nih.gov | EA.hy926, HK-2, HEK-293 T-REx |
| 0.1–10 μM | Thapsigargin-induced ER Ca2+ release | No significant effect. nih.gov | HEK-293 T-REx |
Structure Activity Relationship Sar and Analogue Development
Elucidation of Key Structural Motifs and Their Contribution to Channel Activity
Mibefradil (B1662139) is a benzimidazolyl-substituted tetraline derivative. drugbank.com Its chemical structure is complex, featuring several key motifs that are essential for its biological activity. The Mibefradil pharmacophore can be broken down into four primary moieties: a substituted tetrahydronaphthalene core, a tertiary amine linker, a benzimidazole (B57391) ring, and a methoxyacetate (B1198184) group. researchgate.net
Rational Design of Mibefradil Analogues for Enhanced Specificity
The clinical use of Mibefradil was halted due to significant drug-drug interactions, primarily stemming from its potent inhibition of cytochrome P450 enzymes and its metabolic instability. wikipedia.orgnih.gov This led to focused efforts on the rational design of analogues to enhance specificity for T-type calcium channels and improve the metabolic profile.
A significant breakthrough in analogue development was the creation of NNC 55-0396. This compound was designed to be a more selective T-type calcium channel antagonist with reduced effects on L-type channels. nih.govmdpi.com NNC 55-0396 is a structural analogue of Mibefradil that demonstrates a higher selectivity for T-type Ca2+ channels. nih.gov It effectively blocks CaV3.1 and CaV3.2 T-type channels. mdpi.comresearchgate.net
The acute IC50 of NNC 55-0396 for blocking recombinant CaV3.1 T-type channels is approximately 7 µM. nih.gov In contrast, concentrations as high as 100 µM of NNC 55-0396 show no significant effect on high-voltage-activated (L-type) currents. nih.govresearchgate.net This enhanced selectivity is a direct result of targeted structural modification.
Table 1: Comparative Inhibitory Activity of Mibefradil and NNC 55-0396 on Calcium Channels
| Compound | T-type Channels (CaV3.1) IC50 | L-type Channels (High-Voltage Activated) |
|---|---|---|
| Mibefradil | ~2.7 µM tocris.com | ~18.6 µM tocris.com |
This table provides an interactive comparison of the inhibitory concentrations (IC50) of Mibefradil and its analogue NNC 55-0396 on different types of calcium channels.
A primary metabolic liability of Mibefradil is the hydrolysis of its methoxyacetate side chain by intracellular esterases. nih.govnih.gov This process yields a metabolite that is a potent inhibitor of L-type calcium channels, contributing to the drug's lack of selectivity and off-target effects. nih.gov Furthermore, Mibefradil is a strong mechanism-based inhibitor of the metabolic enzyme CYP3A4, leading to numerous drug-drug interactions. nih.gov
The rational design of NNC 55-0396 directly addressed these issues. The metabolically labile methoxyacetate chain of Mibefradil was replaced with a more stable cyclopropanecarboxylate (B1236923) group. nih.gov This modification prevents the formation of the metabolite responsible for potent L-type channel inhibition, thereby rendering NNC 55-0396 more selective for T-type channels. nih.govresearchgate.net
This strategic modification also resulted in a significantly improved profile regarding cytochrome P450 inhibition. While both compounds affect CYP3A4 and CYP2D6, NNC 55-0396 is a much less potent inhibitor of CYP3A4 compared to Mibefradil. nih.gov Studies using human liver microsomes showed that Mibefradil has a 19-fold higher inhibition of CYP3A-associated activity compared to NNC 55-0396. nih.gov This reduction in CYP3A4 inhibition suggests a lower potential for the drug-drug interactions that plagued Mibefradil. nih.gov
Table 2: Comparison of CYP3A4 Inhibition by Mibefradil and NNC 55-0396
| Compound | Recombinant CYP3A4 IC50 | Human Liver Microsomes CYP3A4 IC50 |
|---|---|---|
| Mibefradil | 33 ± 3 nM nih.gov | 566 ± 71 nM nih.gov |
This interactive table compares the IC50 values for CYP3A4 inhibition between Mibefradil and its analogue NNC 55-0396 in two different experimental systems.
Computational Chemistry and Pharmacophore Modeling in Compound Optimization
The optimization of Mibefradil analogues has been guided by computational chemistry and pharmacophore modeling. A pharmacophore model defines the essential three-dimensional arrangement of molecular features necessary for biological activity. researchgate.net For Mibefradil, this model includes the key structural moieties: the tetrahydronaphthalene core, the tertiary amine linker, and the benzimidazole ring. researchgate.net
By understanding this pharmacophore, chemists can design new molecules that retain the necessary features for T-type channel antagonism while modifying other parts of the structure to improve properties like metabolic stability and selectivity. researchgate.net For example, computational models can predict how structural changes, such as the replacement of the methoxyacetate group in NNC 55-0396, will affect both the binding to the target channel and the interaction with metabolic enzymes. This rational, model-driven approach accelerates the development of safer and more effective compounds by focusing synthesis efforts on molecules with a higher probability of success. geneonline.com
Research in Cardiovascular Systems
Mibefradil, a calcium channel blocker with selectivity for T-type calcium channels, has been extensively studied for its effects on the cardiovascular system. drugbank.comnih.gov Preclinical research has explored its cardioprotective mechanisms, electrophysiological impacts, and its role in mitigating adverse remodeling in heart failure models.
The cardioprotective effects of Mibefradil have been attributed to several underlying mechanisms. One notable mechanism involves the activation of ATP-sensitive potassium (KATP) channels. nih.gov In studies using isolated rat hearts subjected to ischemia/reperfusion injury, Mibefradil was found to significantly reduce infarct size. nih.gov This protective effect was comparable to that achieved by ischemic preconditioning and was abolished by the co-administration of glibenclamide, a KATP channel inhibitor, suggesting that the cardioprotective action of Mibefradil is mediated through the opening of these channels. nih.gov In contrast, amlodipine, another calcium channel blocker, did not have a significant effect on infarct size in the same model. nih.gov
Another identified mechanism of Mibefradil's action is the modulation of the cardiac action potential. In various cellular and isolated heart models, Mibefradil has been shown to shorten the duration of the ventricular action potential in a dose-dependent manner. oup.com Specifically, at a concentration of 1 μM, it depresses the plateau phase of the action potential, thereby shortening its duration at 50% repolarization (APD50) without affecting the duration at 90% repolarization (APD90). oup.com This shortening of the action potential at the plateau level is considered a factor in its cardiac effects. oup.com While higher concentrations of Mibefradil may inhibit the rapid component of the inward rectifier potassium current, which could potentially prolong the action potential, the shortening effect appears to be more prominent at therapeutic concentrations. oup.com
| Treatment Group | Infarct Size / Risk Zone (%) |
|---|---|
| Control | 35.5 ± 3.1 |
| Mibefradil (0.1 µM) | 16.5 ± 2.6 |
| Ischemic Preconditioning | 17.7 ± 2.5 |
| Amlodipine (0.1 µM) | 29.7 ± 3.5 |
| Mibefradil + Glibenclamide (50 µM) | 28.1 ± 4.7 |
Mibefradil exerts distinct effects on the electrical conduction system of the heart. Its primary action involves slowing sinus and atrioventricular (AV) nodal conduction. drugbank.com This results in a modest reduction in heart rate and a slight prolongation of the PR interval on an electrocardiogram. drugbank.com Studies have further demonstrated that Mibefradil can lengthen the corrected sinus node recovery time (CSNRT) and the atrio-His (AH) interval. drugbank.comnih.gov
The predominant influence of Mibefradil appears to be on the sinus node, which is rich in T-type calcium channels. oup.comahajournals.org In a human electrophysiology study, a single oral dose of Mibefradil suppressed sinus node automaticity, evidenced by a prolongation of the sinus node recovery time (SNRT) and CSNRT, with a more limited effect on AV nodal conduction. nih.gov This pronounced effect on the sinus node is consistent with the significant role of T-type calcium channels in cardiac pacemaker activity. nih.govahajournals.org
| Parameter | Percent Change from Baseline |
|---|---|
| Sinus Node Cycle Length (SNCL) | +2.8% |
| Sinus Node Recovery Time (SNRT) | +5.1% |
| Corrected Sinus Node Recovery Time (CSNRT) | +11.5% |
| AH Interval | +1.1% |
| Wenckebach Point (WP) Cycle | +0.4% |
In animal models of chronic heart failure following myocardial infarction (MI), long-term treatment with Mibefradil has demonstrated beneficial effects on both cardiac function and structure. oup.comnih.gov
Hemodynamic Effects: In conscious rats with post-MI cardiac failure, chronic Mibefradil administration improved several hemodynamic parameters. oup.comnih.gov Six weeks after MI, treated animals showed a higher mean arterial pressure (MAP) and improved cardiac contractility (dP/dtmax) compared to placebo-treated animals. nih.govnih.gov Furthermore, Mibefradil significantly reduced left ventricular end-diastolic pressure (LVEDP), a key indicator of cardiac preload and congestion. oup.comoup.comnih.gov Similar positive hemodynamic effects were observed in dogs with chronic heart failure, where intravenous Mibefradil led to significant increases in left ventricular stroke volume and ejection fraction without the negative inotropic effects sometimes seen with other calcium channel blockers. nih.gov
Morphological Remodeling: Mibefradil has also been shown to attenuate the adverse structural changes, or remodeling, that occur after a myocardial infarction. nih.gov Early and continued treatment in rat MI models resulted in a reduction of the infarct size and length. oup.comnih.gov It also favorably impacted ventricular dimensions, decreasing the inner left ventricular diameter and circumference. oup.comnih.gov On a microscopic level, Mibefradil treatment was found to reduce the accumulation of fibrillar collagen, mitigating both interstitial and perivascular fibrosis, which contribute to myocardial stiffness and dysfunction in the failing heart. nih.gov The most significant prevention of cardiac remodeling was observed when treatment was initiated either before or within hours of the ischemic event. oup.comnih.govnih.gov
| Parameter | Placebo-MI Group | Mibefradil-MI Group (Early Treatment) |
|---|---|---|
| LVEDP (mm Hg) | Increased vs. Sham | Reduced vs. Placebo |
| dP/dtmax (mm Hg/s) | Reduced vs. Sham | Increased vs. Placebo |
| Infarct Size (% of LV) | ~39% | Reduced |
| Interstitial Collagen Volume Fraction | Increased vs. Sham | Reduced vs. Placebo |
| Perivascular Collagen Volume Fraction | Increased vs. Sham | Reduced vs. Placebo |
Research in Neurobiology and Pain Pathways
Investigations into Mibefradil's effects on the nervous system have focused on its ability to modulate neuronal activity, particularly within sensory pathways relevant to pain perception.
Mibefradil has been shown to directly influence the excitability of primary sensory neurons located in the dorsal root ganglion (DRG), which play a crucial role in transmitting sensory information, including pain signals. plos.orgnih.gov The compound is a potent blocker of low-voltage-activated T-type calcium currents (T-currents) in DRG neurons. plos.orgnih.gov This blockade is voltage-dependent, meaning the drug is more effective at inhibiting T-channels at more depolarized membrane potentials, which are characteristic of actively firing neurons. plos.org
In addition to T-type calcium channels, research indicates that Mibefradil also blocks specific sodium channels that are highly expressed in DRG neurons and are critical for neuronal excitability. Studies have demonstrated that Mibefradil inhibits NaN/Nav1.9 and SNS/Nav1.8 sodium currents in a use-dependent manner, suggesting a preferential binding to inactivated channels. rupress.org Furthermore, in DRG neurons from rats with nerve injury, Mibefradil produced a dose-dependent decrease in the frequency of spontaneous ectopic discharges, which are a hallmark of neuronal hyperexcitability contributing to neuropathic pain. bjmu.edu.cn
| Ion Channel Target | Observed Effect |
|---|---|
| T-type Ca2+ Channels (CaV3.2) | Voltage-dependent block |
| NaN/Nav1.9 Na+ Channels | Use-dependent block (IC50 of 5.15 ± 0.5 µM) |
| SNS/Nav1.8 Na+ Channels | Use-dependent block |
| Ectopic Discharges (in SNL model) | Dose-dependent frequency reduction |
Building on its ability to modulate neuronal excitability, Mibefradil has been shown to effectively reduce pain-like behaviors in animal models of neuropathic pain. nih.gov In a rat model of nerve injury (spinal nerve ligation), systemic administration of Mibefradil produced a dose-dependent blockade of both tactile hypersensitivity (allodynia) and thermal hypersensitivity. nih.gov A similar effect was observed when Mibefradil was injected locally into the injured paw, suggesting a peripheral site of action. nih.gov
Further research in a rat model of painful diabetic neuropathy (PDN) confirmed these findings. Mibefradil effectively and dose-dependently alleviated heat, cold, and mechanical hypersensitivities. plos.orgnih.govnih.gov The antihyperalgesic and antiallodynic effects of Mibefradil in this model were demonstrated to be mediated, at least in part, by the inhibition of CaV3.2 T-type calcium channels in peripheral nociceptors. plos.orgnih.govnih.gov These results from multiple preclinical models suggest that the blockade of T-type calcium channels by compounds like Mibefradil can play a significant role in mitigating the symptoms of neuropathic pain. nih.govnih.gov
| Type of Hypersensitivity | Effect of Mibefradil |
|---|---|
| Heat Hypersensitivity | Dose-dependent alleviation |
| Mechanical Hypersensitivity | Dose-dependent alleviation |
| Cold Allodynia | Dose-dependent alleviation |
An in-depth examination of the preclinical pharmacological effects of Mibefradil dihydrochloride reveals its significant activity in various disease models, particularly concerning neural cell viability, non-cancerous cell proliferation, and oncology. The compound's mechanisms of action often involve the modulation of fundamental cellular processes such as apoptosis and cell cycle progression.
Biochemical Metabolism and Drug Interaction Mechanisms
Major Metabolic Pathways: Esterase-Catalyzed Hydrolysis and Cytochrome P450-Mediated Oxidation
The metabolism of mibefradil (B1662139) is extensive, with less than 3% of an oral dose being excreted in its original form in urine. nih.gov The clearance of the drug is primarily handled by two main metabolic routes:
Esterase-Catalyzed Hydrolysis : This pathway involves the hydrolysis of the ester side-chain of mibefradil. This process is catalyzed by a low-affinity, high-capacity esterase and results in the formation of its principal circulating alcohol metabolite, Ro 40-5966. drugbank.comnih.govkup.at This hydrolysis is a significant contributor to the drug's clearance. kup.at
Cytochrome P450-Mediated Oxidation : The second major pathway is oxidation mediated by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4. nih.govdrugbank.com This oxidative process includes reactions such as O-demethylation of the side-chain, N-demethylation, and ring-hydroxylation. kup.at During long-term administration, the significance of this CYP3A4-catalyzed oxidation pathway diminishes. drugbank.comnih.gov
Studies using hepatic microsomes from various species, including humans, have shown that mibefradil is converted into approximately 30 different metabolites. nih.gov The variation in metabolic profiles across different species is largely attributed to differences in the activity of the microsomal esterase responsible for hydrolysis. nih.gov
Characterization of Active Metabolites (e.g., Ro 40-5966) and Their Pharmacological Contribution
The primary metabolite of mibefradil, formed via esterase-catalyzed hydrolysis, is the alcohol metabolite known as Ro 40-5966. kup.atnih.gov This metabolite is not inert and possesses pharmacological activity.
Pharmacological Activity : Research indicates that the pharmacodynamic activity of Ro 40-5966 is approximately 10% of that of the parent mibefradil compound. drugbank.comnih.govkup.at This metabolite has been identified as a potent intracellular blocker of L-type Ca2+ currents. nih.gov
Further Metabolism : Ro 40-5966 itself undergoes further biotransformation. Its oxidative metabolism is also mediated by the CYP3A4 enzyme. kup.at The biotransformation of this alcohol metabolite is more straightforward than that of mibefradil, leading to a smaller number of subsequent metabolites. nih.gov
Inhibition Profile of Cytochrome P450 Isoenzymes (e.g., CYP3A4, CYP2D6, CYP1A2)
Mibefradil is a potent inhibitor of several key cytochrome P450 isoenzymes, which is the primary reason for its significant drug-drug interactions. oncotarget.commims.com The most notably affected enzymes are CYP3A4 and CYP2D6, which are responsible for the metabolism of a vast number of commonly prescribed drugs. oncotarget.com
CYP3A4 Inhibition : Mibefradil is a powerful inhibitor of CYP3A4. nih.govoncotarget.com In vitro studies using human liver microsomes have demonstrated this potent inhibition, with reported IC50 values as low as 0.8 µM. oncotarget.comnih.govnactem.ac.uk This inhibition is not only reversible but also mechanism-based, leading to a time-dependent inactivation of the enzyme. nih.gov
CYP2D6 Inhibition : Besides CYP3A4, mibefradil is also a potent inhibitor of CYP2D6. oncotarget.comnih.gov In vitro experiments have confirmed this, with one study reporting an IC50 value of 0.6 µM. oncotarget.com
Other CYPs : The hydrolyzed metabolite, Ro 40-5966, also inhibits CYP3A4 with an efficacy comparable to the parent compound. nih.govnih.gov Both mibefradil and Ro 40-5966 have been shown to affect CYP1A2, although to a lesser extent than their impact on CYP3A4 and CYP2D6. nih.gov
The potent inhibition of these major drug-metabolizing enzymes explains the numerous clinically relevant drug interactions that were observed with mibefradil. nih.gov
| Isozyme | Inhibition Potency (IC50) | Reference |
|---|---|---|
| CYP3A4 | 0.8 µM | oncotarget.comnih.govnactem.ac.uk |
| CYP2D6 | 0.6 µM | oncotarget.com |
The inhibition of CYP3A4 by mibefradil is particularly complex, involving mechanism-based inactivation. nih.govnih.gov This means that mibefradil is converted by CYP3A4 into a reactive intermediate that then irreversibly inactivates the enzyme. mdpi.com
The process begins with mibefradil binding to CYP3A4, exhibiting type I binding characteristics. nih.gov In the presence of NADPH, this leads to a rapid and irreversible loss of CYP3A4 activity. nih.gov Studies have shown that approximately 70% of CYP3A4 activity can be lost within the first minute of incubation with mibefradil. nih.gov The mechanism behind this inactivation is believed to be heme destruction. nih.gov The reactive metabolite formed during the catalytic cycle covalently binds to the heme portion of the CYP3A4 enzyme, leading to its destruction and rendering the enzyme inactive. nih.govmdpi.com The major metabolite, Ro 40-5966, also causes time-dependent, mechanism-based inhibition of CYP3A4, although to a lesser degree than mibefradil. nih.gov
Modulation of Efflux Transporters (e.g., P-glycoprotein)
In addition to its effects on metabolic enzymes, mibefradil also interacts with drug transporters, most notably P-glycoprotein (P-gp). nih.gov P-gp is an efflux transporter that plays a crucial role in drug disposition by pumping substrates out of cells. nih.gov
Research has shown that mibefracil is both a substrate and a potent inhibitor of P-glycoprotein. nih.govnactem.ac.uk
Substrate of P-gp : Transport studies in cell lines overexpressing human P-gp demonstrated that mibefradil is actively transported by P-gp. nih.gov
Inhibitor of P-gp : Mibefradil potently inhibits P-gp-mediated transport of other drugs, such as digoxin (B3395198). In Caco-2 cells, a human intestinal cell line that expresses P-gp, mibefradil inhibited digoxin transport with an IC50 of 1.6 µM. nih.govnactem.ac.uk
This dual action on both CYP3A4 and P-gp is thought to be a key factor in the severity of the drug interactions observed with mibefradil, as both systems are critical for the disposition of many drugs. nih.govnactem.ac.uk
Non-Linear Pharmacokinetics and Implications for Dose-Exposure Relationships in Preclinical Studies
Mibefradil exhibits non-linear pharmacokinetics, meaning that its exposure does not increase proportionally with the dose. nih.govnih.gov This phenomenon is primarily due to the drug's own inhibitory effects on its metabolism.
In preclinical studies using dogs, it was observed that the absolute bioavailability of mibefradil increased with higher oral doses. nih.gov This was attributed to a dose-dependent reduction in hepatic elimination, caused by a decrease in systemic clearance. nih.gov Essentially, as the dose increases, the drug increasingly inhibits its own metabolism in the liver, leading to a greater fraction of the drug reaching systemic circulation. nih.gov
Similar findings were observed in human studies, where repeated oral administration of 50 mg or single and repeated doses of 100 mg resulted in zero-order kinetics. nih.gov This shift was caused by a decrease in the hepatic extraction of the drug, consistent with the inhibition of its own metabolism. nih.gov This auto-inhibition leads to an increase in the half-life and bioavailability of mibefradil upon multiple dosing. nih.gov These non-linear pharmacokinetics complicate dose-exposure relationships, making the drug's effects less predictable.
| Parameter | 1 mg/kg Dose | 6 mg/kg Dose | 3 mg/kg Multiple Doses |
|---|---|---|---|
| Absolute Bioavailability | 0.25 +/- 0.18 | 0.40 +/- 0.22 | 0.48 +/- 0.14 |
| Systemic Clearance (ml/min/kg) | 15.6 +/- 9.7 | 9.0 +/- 1.3 | 7.0 +/- 3.5 |
Advanced Research Methodologies and Experimental Approaches
Electrophysiological Techniques (e.g., Whole-Cell Patch Clamp, Excised-Membrane Patch Clamp)
Whole-cell patch clamp has been a cornerstone technique for characterizing the inhibitory effects of Mibefradil (B1662139) on voltage-gated calcium channels. This method allows for the direct measurement of ion currents across the entire cell membrane, providing detailed insights into the drug's interaction with ion channels.
Studies utilizing whole-cell patch clamp recordings in bovine adrenal zona fasciculata (AZF) cells, which exclusively express T-type Ca²⁺ channels, have been particularly revealing. In these cells, Mibefradil demonstrated a voltage- and use-dependent inhibition of T-type Ca²⁺ channels nih.gov. The potency of Mibefradil was found to be dependent on the holding potential of the cell membrane. When Ca²⁺ currents were activated from a holding potential of -80 mV, the half-maximal inhibitory concentration (IC₅₀) was 1.0 µM. This potency increased significantly when the holding potential was shifted to -60 mV, resulting in an IC₅₀ of 0.17 µM nih.gov.
Furthermore, these electrophysiological studies showed that repeated stimulation of the channels enhanced the blocking effect of Mibefradil. For instance, with a holding potential of -90 mV and the application of 2 µM Mibefradil, a single voltage step to -10 mV resulted in a 16.2% inhibition of the T-type Ca²⁺ current (I(T)). With subsequent voltage steps at 10-second intervals, the block reached a steady-state of 51.9% nih.gov. Mibefradil also induced a 5.7 mV leftward shift in the steady-state inactivation curve, indicating a preferential interaction with the open or inactivated states of the T-type Ca²⁺ channel. However, it did not alter the kinetics of channel activation, inactivation, or deactivation but did markedly slow the recovery from inactivation nih.gov.
These detailed electrophysiological findings have been crucial in defining Mibefradil as a potent antagonist of T-type Ca²⁺ channels, with a mechanism that favors channels in more depolarized states.
| Parameter | Value | Cell Type | Technique |
| IC₅₀ (at -80 mV holding potential) | 1.0 µM | Bovine Adrenal Zona Fasciculata (AZF) | Whole-Cell Patch Clamp |
| IC₅₀ (at -60 mV holding potential) | 0.17 µM | Bovine Adrenal Zona Fasciculata (AZF) | Whole-Cell Patch Clamp |
| Steady-State Inactivation Shift | -5.7 mV (with 1 µM Mibefradil) | Bovine Adrenal Zona Fasciculata (AZF) | Whole-Cell Patch Clamp |
High-Throughput Screening Assays for Ion Channel Activity (e.g., FLIPR Assay)
High-throughput screening (HTS) assays are essential for the rapid identification and characterization of ion channel modulators from large compound libraries. The Fluorometric Imaging Plate Reader (FLIPR) assay is a prominent HTS method used to measure changes in intracellular calcium concentration, providing an indirect but effective measure of ion channel activity.
Novel fluorescence-based FLIPR assays have been developed to specifically identify T-type calcium channel modulators. These assays often utilize cell lines engineered to express specific T-type Ca²⁺ channel subtypes (Caᵥ3.1, Caᵥ3.2, Caᵥ3.3) and a membrane-tethered genetic calcium sensor, such as GCaMP6s-CAAX. To overcome the challenge of T-type channels being largely inactivated at the typical resting membrane potential of screening cell lines, these cells are often co-expressed with an inward-rectifying potassium channel (e.g., Kᵢᵣ2.3) to hyperpolarize the membrane to a more physiological potential of around -70 mV. This makes the T-type channels more available to open upon stimulation nih.govacs.org.
In such assays, Mibefradil dihydrochloride has been used as a reference compound, a known pan-T-type Ca²⁺ channel inhibitor. For example, in a FLIPR assay designed to identify T-type calcium channel blockers, Mibefradil demonstrated concentration-dependent inhibition of both Caᵥ3.1 and Caᵥ3.2 channels researchgate.net. These HTS methods are invaluable for discovering new chemical entities with specific activities on T-type channels and for profiling the selectivity of existing compounds like Mibefradil.
| Assay Type | Target | Key Features | Role of Mibefradil |
| FLIPR Assay | T-type Ca²⁺ channels (Caᵥ3.1, Caᵥ3.2, Caᵥ3.3) | Utilizes GCaMP6s-CAAX calcium sensor and Kᵢᵣ2.3 for membrane hyperpolarization. | Reference inhibitor |
Cell Culture Models for Mechanistic Studies (e.g., Recombinant Cell Lines, Primary Cell Cultures, Spheroid Models)
Cell culture models are indispensable tools for dissecting the cellular and molecular mechanisms of action of Mibefradil. A variety of cell lines and primary cultures have been employed to investigate its effects on different cellular processes.
Recombinant cell lines, such as Human Embryonic Kidney (HEK-293) cells, are frequently used due to their ease of transfection and stable expression of specific ion channel subtypes. For instance, HEK-293 T-REx cells have been used to create inducible expression systems for human Orai channels (Orai1, Orai2, and Orai3) to study the effects of Mibefradil on store-operated calcium entry (SOCE) nih.gov. These studies revealed that Mibefradil is a more potent blocker of Orai3 channels compared to Orai1 and Orai2 nih.gov.
Beyond recombinant systems, immortalized cell lines like the human kidney cell line (HK-2) and the human umbilical vein endothelial cell line (EA.hy926), as well as primary cultures of normal human aortic endothelial cells (HAECs), have been used to investigate the anti-proliferative effects of Mibefradil nih.gov. In these models, Mibefradil was found to significantly inhibit cell proliferation nih.gov.
Furthermore, studies using HEK-293 cells have explored the impact of Mibefradil on intracellular calcium signaling pathways, demonstrating its ability to activate phospholipase C (PLC) and inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor function, leading to the release of calcium from the endoplasmic reticulum nih.gov.
| Cell Model | Research Focus | Key Findings |
| HEK-293 T-REx | Orai channel blockade | Mibefradil is a more potent blocker of Orai3 than Orai1 and Orai2. |
| HK-2, EA.hy926, HAECs | Cell proliferation | Mibefradil significantly inhibits the proliferation of these cell types. |
| HEK-293 | Intracellular Ca²⁺ signaling | Mibefradil activates PLC and IP₃ receptor function. |
Biochemical Assays for Signaling Pathway Analysis (e.g., Western Blot for Protein Phosphorylation)
Biochemical assays are critical for understanding how Mibefradil modulates intracellular signaling pathways. While direct Western blot data for Mibefradil's effect on specific protein phosphorylation is not extensively detailed in the provided context, the established link between Mibefradil and the activation of phospholipase C (PLC) and IP₃ signaling strongly implies the utility of such techniques.
The activation of PLC leads to the generation of diacylglycerol (DAG) and IP₃. DAG, in turn, activates protein kinase C (PKC), a family of kinases that phosphorylate a wide range of downstream protein targets involved in various cellular processes. Therefore, Western blotting with phospho-specific antibodies would be a valuable tool to investigate the phosphorylation status of PKC substrates following treatment with Mibefradil.
Similarly, the Mibefradil-induced increase in intracellular calcium can activate calcium-dependent signaling pathways, such as the calmodulin-dependent protein kinase (CaMK) pathway. Western blotting could be employed to assess the phosphorylation and activation of CaMK and its downstream targets. The ability to analyze the phosphorylation state of key signaling proteins provides a direct readout of the functional consequences of Mibefradil's effects on intracellular calcium homeostasis.
Molecular Biology Techniques for Gene Expression and Protein Modulation (e.g., siRNA Knockdown)
Molecular biology techniques that allow for the specific modulation of gene and protein expression are powerful tools for identifying the molecular targets of drugs. The use of CRISPR/Cas9-mediated gene knockout has been instrumental in confirming the role of specific ion channels in the cellular response to Mibefradil.
In a study investigating the mechanisms by which Mibefradil elevates cytosolic Ca²⁺, CRISPR/Cas9 was used to knock down the expression of ORAI1 or to create a double deletion of ORAI1 and ORAI2 in HEK-293 cells. The results showed that in these genetically modified cells, Mibefradil was unable to increase cytosolic Ca²⁺ levels, providing strong evidence that the drug's effect on intracellular calcium is mediated, at least in part, through ORAI channels nih.gov.
These molecular approaches provide a high degree of specificity in target validation, allowing researchers to move beyond pharmacological inhibition and directly assess the contribution of individual proteins to the observed cellular phenotype.
In Vitro Metabolic Stability and Enzyme Inhibition Assays (e.g., Liver Microsome Incubations)
In vitro metabolic stability and enzyme inhibition assays are crucial for predicting the pharmacokinetic properties and potential for drug-drug interactions of a compound. Human liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, are a standard tool for these assessments.
Studies with human liver microsomes have shown that Mibefradil is a potent inhibitor of CYP3A4/5. At therapeutically relevant concentrations, Mibefradil significantly suppressed the metabolism of substrates for this enzyme system princeton.edu. Further kinetic analysis revealed that Mibefradil acts as a powerful mechanism-based inhibitor of CYP3A4/5. The key parameters for this inhibition were determined to be a K(inactivation) of 0.4 min⁻¹, a Kᵢ of 2.3 µM, and a partition ratio of 1.7 princeton.edu. This indicates that Mibefradil is metabolized by CYP3A4/5 to a reactive intermediate that irreversibly inactivates the enzyme.
In contrast, Mibefradil did not inhibit the metabolism of substrates for CYP2C8/9, demonstrating a degree of selectivity in its interaction with CYP enzymes princeton.edu. These in vitro findings have significant clinical implications, as they predict a high likelihood of drug-drug interactions when Mibefradil is co-administered with other drugs that are primarily cleared by CYP3A4/5.
| Parameter | Value | Enzyme System | Methodology |
| K(inactivation) | 0.4 min⁻¹ | CYP3A4/5 | Human Liver Microsome Incubation |
| Kᵢ | 2.3 µM | CYP3A4/5 | Human Liver Microsome Incubation |
| Partition Ratio | 1.7 | CYP3A4/5 | Human Liver Microsome Incubation |
Animal Models for Preclinical Efficacy and Pharmacodynamic Assessment
Animal models are essential for evaluating the in vivo efficacy and pharmacodynamic properties of a drug candidate before it proceeds to human clinical trials. Mibefradil has been studied in various animal models to assess its cardiovascular effects.
In preclinical studies, Mibefradil was shown to relax coronary arteries without significantly suppressing myocardial contractility. It also produced a dose-related decrease in heart rate nih.gov. In animal models of hypertension, orally administered Mibefradil led to a sustained, dose-related reduction in blood pressure over a 24-hour period nih.gov.
Furthermore, in a rat model of carotid artery injury, Mibefradil was shown to reduce neointima formation, suggesting a potential role in preventing vascular remodeling after injury. In normotensive rats, Mibefradil reduced the neointima/media ratio by 38%, and in DOCA-salt hypertensive rats, the reduction was 63% kup.at. These findings from animal models provided the foundational evidence for the therapeutic potential of Mibefradil in hypertension and angina pectoris.
| Animal Model | Endpoint | Key Findings |
| General Cardiovascular Models | Hemodynamics | Relaxes coronary arteries, dose-dependent decrease in heart rate. |
| Hypertension Models | Blood Pressure | Sustained, dose-related reduction in blood pressure. |
| Carotid Artery Injury (Rat) | Neointima Formation | Reduced neointima/media ratio in both normotensive and hypertensive rats. |
Future Research Directions and Translational Perspectives
Development of Next-Generation, Highly Selective T-type Calcium Channel Modulators
The journey of mibefradil (B1662139), characterized by its blockade of both T-type and L-type calcium channels, has underscored the critical need for next-generation modulators with greater selectivity. wikipedia.orgtocris.com The lack of highly selective T-type channel blockers has historically hampered the full characterization and therapeutic exploitation of these channels. tandfonline.comnih.gov Consequently, significant research efforts are now directed at discovering and developing compounds that can distinguish between T-type channel isoforms (CaV3.1, CaV3.2, CaV3.3) and other classes of calcium channels. nih.gov
The rationale for this pursuit is to minimize off-target effects and enhance therapeutic efficacy in specific pathologies. acs.org For instance, selective inhibition of CaV3.2 channels is a key strategy for developing novel analgesics for chronic and neuropathic pain. nih.gov Recent medicinal chemistry and screening initiatives have identified several new classes of small organic molecules that act as potent T-type calcium channel blockers. nih.gov These efforts aim to produce compounds with improved pharmacological profiles over older drugs like ethosuximide (B1671622) and mibefradil. nih.govacs.org
Below is a table summarizing some of the next-generation T-type calcium channel blockers that have been subjects of research and development.
| Compound | Key Characteristics | Primary Research Focus |
|---|---|---|
| Z944 | A piperazine-based compound that inhibits all three human T-type isoforms in the nanomolar range with high selectivity over L-type and N-type channels. nih.gov | Chronic and inflammatory pain models. nih.gov |
| KYS-05090S | A 3,4-dihydroquinazoline derivative that blocks both CaV3.1 and CaV3.2 channels. nih.gov | Inflammatory and neuropathic pain. nih.gov |
| ABT-639 | A novel T-type channel blocker that has undergone human clinical trials. nih.gov | Pain. nih.gov |
| MK-8998 | A high-affinity pan-T-type channel blocker developed by Merck. nih.gov | Initially tested for schizophrenia. nih.gov |
| ACT-709478 | A potent, selective, and brain-penetrating T-type blocker from a series of N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives. nih.gov | Generalized epilepsies. nih.gov |
Identification of Novel Therapeutic Applications Beyond Traditional Indications
While initially developed for hypertension and angina, mibefradil's unique mechanism of action has prompted its investigation in a variety of other diseases, a strategy known as drug repurposing. nih.govtg.org.au This is particularly evident in oncology, where T-type calcium channels have been identified as playing a role in cancer cell proliferation. nih.govnih.gov
Mibefradil has been repurposed as a potential targeted treatment for solid tumors and has been granted "orphan drug" status by the FDA for its potential in cancer management. nih.govnih.gov Research has shown it to have anti-proliferative effects on various cancer cell lines, including glioblastoma, medulloblastoma, ovarian cancer, and pancreatic cancer. nih.govresearchgate.net The success of mibefradil in preclinical and early clinical cancer studies serves as a proof of concept for the development of a broader platform of CaV3 blockers for antitumor applications. nih.gov
Beyond oncology, the therapeutic potential of T-type channel blockade is being explored in several other areas:
Neurology: T-type channel blockers are being investigated for their utility in treating epilepsy and neuropathic pain by stabilizing neuronal firing patterns and modulating pain pathways. nih.govacs.orgpatsnap.com
Psychiatric Disorders: Preliminary research suggests a possible role for these agents in managing conditions like anxiety and bipolar disorder by reducing abnormal neural activity. acs.orgpatsnap.com
The table below outlines the novel therapeutic areas being explored for mibefradil and other T-type channel blockers.
| Therapeutic Area | Rationale for Investigation | Relevant Compound(s) |
|---|---|---|
| Oncology (e.g., Glioblastoma, Medulloblastoma) | T-type calcium channels are implicated in cancer cell proliferation and tumor growth. nih.govresearchgate.net | Mibefradil nih.govnih.gov |
| Neuropathic Pain | CaV3.2 T-type channels are key regulators of pain signals in the afferent pain pathway. nih.govpatsnap.com | Mibefradil, Ethosuximide, Z944 nih.gov |
| Epilepsy | Inhibition of T-type channels can stabilize neuronal firing patterns associated with seizures. nih.govpatsnap.com | Mibefradil, Ethosuximide, ACT-709478 acs.orgnih.gov |
| Psychiatric Disorders (e.g., Anxiety) | Modulation of T-type channels may help stabilize mood and reduce abnormal neural activity. acs.orgpatsnap.com | General T-type channel blockers acs.orgpatsnap.com |
Exploration of Combination Strategies with Other Molecularly Targeted Agents
In its original therapeutic area, studies demonstrated that adding mibefradil to a chronic beta-blocker regimen resulted in a significant improvement in antianginal and anti-ischemic efficacy in patients. nih.gov This highlights the potential for synergistic effects when mibefradil is combined with other cardiovascular agents. However, the potential for pharmacological interactions, such as with drugs known to prolong the QT interval (e.g., certain antiarrhythmics), necessitates careful study of any combination strategy. oup.com
Deeper Understanding of Mibefradil's Multi-Target Pharmacology in Pathophysiological Contexts
Mibefradil's pharmacological profile is more complex than that of a simple T-type calcium channel blocker. While it shows moderate selectivity for T-type over L-type channels, it does interact with both. wikipedia.orgtocris.com Furthermore, research has revealed that mibefradil interacts with a range of other ion channels and cellular pathways, contributing to its broad pharmacological effects. nih.govahajournals.org
Recent studies have shown that mibefradil is also a potent pan-inhibitor of Orai channels, which are store-operated Ca²⁺ channels involved in regulating cell growth and death. nih.gov This action on Orai channels, which is accessible from the extracellular surface, may be highly relevant to mibefradil's anti-cancer activity. nih.gov Additionally, mibefradil has been found to inhibit various potassium channels (such as Kv10.1 and ATP-activated K+ channels) and Ca²⁺-activated Cl⁻ channels. nih.gov Some evidence also suggests that mibefradil can alter intracellular calcium concentrations through mechanisms independent of voltage-gated channels, possibly involving phospholipase C and IP3 receptor function. nih.gov
Understanding this multi-target engagement is crucial for elucidating its full therapeutic potential and the mechanisms behind its effects in different disease states.
The following table summarizes the known molecular targets of mibefradil.
| Molecular Target | Observed Effect | Potential Implication |
|---|---|---|
| T-type Ca²⁺ Channels (CaV3.x) | Blockade (Primary Target). wikipedia.orgtocris.com | Antihypertensive, antianginal, anticancer effects. nih.govtg.org.au |
| L-type Ca²⁺ Channels | Blockade (Lower affinity than for T-type). tocris.com | Contributes to vasodilation. researchgate.net |
| Orai Channels | Potent, reversible blockade. nih.gov | Anticancer effects via inhibition of cell proliferation and promotion of apoptosis. nih.gov |
| Potassium (K⁺) Channels | Inhibition of Kv10.1 and ATP-activated K+ channels. nih.gov | Contributes to complex pharmacological profile. |
| Ca²⁺-activated Cl⁻ Channels | Inhibition. nih.gov | Contributes to complex pharmacological profile. |
| Phospholipase C / IP3 Pathway | Activation, leading to altered intracellular Ca²⁺. nih.gov | Mechanism for effects in non-excitable cells. nih.gov |
Leveraging Genomic and Proteomic Approaches for Personalized Research Strategies
The advent of "omic" sciences offers powerful tools to refine and personalize therapeutic strategies involving mibefradil. revespcardiol.org Genomic and proteomic approaches can provide a deeper understanding of disease mechanisms and predict patient response to treatment. revespcardiol.orgnih.gov
In the context of mibefradil research, these technologies are being used to identify patient populations most likely to benefit from T-type channel blockade. For example, in medulloblastoma research, bulk and single-cell RNA-seq datasets have been used to assess T-type calcium channel expression, revealing that high expression is associated with a worse prognosis. researchgate.net This suggests that such genomic screening could identify medulloblastoma patients who are ideal candidates for treatment with mibefradil. researchgate.net
Furthermore, proteomic analyses can map the downstream consequences of drug action. nih.gov Following mibefradil treatment in medulloblastoma cell lines, reverse phase protein array (RPPA)-based mapping has been used to identify altered cancer signaling pathways. researchgate.net This type of analysis helps to elucidate the specific mechanisms through which mibefradil exerts its anti-tumor effects and can uncover novel biomarkers to monitor treatment efficacy. researchgate.net By combining genomic data to select patients and proteomic data to understand drug effects, researchers can develop more rational, personalized strategies for using mibefradil and next-generation T-type channel modulators in complex diseases like cancer. medrxiv.org
Q & A
Q. What experimental methods are recommended to distinguish T-type and L-type calcium channel inhibition by mibefradil dihydrochloride?
Mibefradil dihydrochloride exhibits selectivity for T-type over L-type calcium channels (IC50: 2.7 μM vs. 18.6 μM). To differentiate its effects:
- Voltage-clamp electrophysiology : Use holding potentials of -100 mV for T-type currents (evoked by depolarizing pulses to -30 mV) and -40 mV for L-type currents (evoked at +10 mV). L-type inhibition is voltage-dependent, while T-type inhibition is not .
- Pharmacological isolation : Combine mibefradil with selective L-type blockers (e.g., nifedipine) to isolate residual T-type currents .
Q. How should in vitro models be designed to study mibefradil’s effects on cellular calcium dynamics?
- Cell lines : Use HEK293 cells expressing recombinant CaV3.2 (T-type) or CaV1.2 (L-type) channels for controlled studies .
- Fluorescence imaging : Employ Fluo-4 or Fura-2 dyes to quantify intracellular Ca2+ transients. Note that mibefradil >20 μM may depolarize membranes via K+ channel inhibition, confounding results; include voltage-sensitive dyes (e.g., DiBAC4(3)) to monitor membrane potential .
Q. What are validated animal models for assessing mibefradil’s neuroprotective or otoprotective effects?
- C57BL/6J mice : Aged mice (24–26 weeks) with age-related hearing loss show improved auditory thresholds (24 kHz) after 4 weeks of mibefradil treatment (10 mg/kg/day, intraperitoneal) .
- Nerve-ligated rats : Intrathecal infusion (10 μM, 7 days) reduces CaV3.2 upregulation in dorsal root ganglia, modeling neuropathic pain .
Advanced Research Questions
Q. How can contradictory data on mibefradil’s anti-proliferative effects be resolved?
Studies report conflicting outcomes:
- Inhibition : At 3–10 μM, mibefradil blocks Orai channels, reducing store-operated Ca2+ entry and arresting cell cycle progression (G1 phase) .
- Proliferation : Lower doses (1–2.5 μM) may enhance cell density in some models, possibly via membrane depolarization-induced signaling .
Methodological recommendations:- Standardize concentration ranges (e.g., 1–20 μM) and exposure times.
- Include controls for off-target K+ channel effects using selective inhibitors (e.g., iberiotoxin for BK channels) .
Q. What strategies optimize mibefradil dosing in vivo for chronic studies?
- Pharmacokinetics : Mibefradil has a short half-life (~2 hours in rodents). Use osmotic minipumps for stable delivery (e.g., 10 mg/kg/day in saline) .
- CNS penetration : For brain targets, validate cerebrospinal fluid (CSF) levels via LC-MS, as its hydrophilicity may limit blood-brain barrier crossing .
Q. How can mibefradil be integrated with multi-omics approaches to study calcium signaling crosstalk?
Q. What electrophysiology protocols address mibefradil’s off-target K+ channel effects?
- Current-clamp recordings : Monitor afterhyperpolarization (AHP) in neurons; mibefradil (4 μM) prolongs AHP via K+ channel blockade, altering excitability .
- Voltage-step protocols : Apply depolarizing steps (-80 to +40 mV) in the presence of TEA (tetraethylammonium) to isolate non-K+ channel effects .
Data Analysis & Contradiction Management
Q. How should researchers interpret mibefradil’s dual role in Ca2+ signaling and apoptosis?
Q. What statistical approaches are recommended for dose-response studies with mibefradil?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
